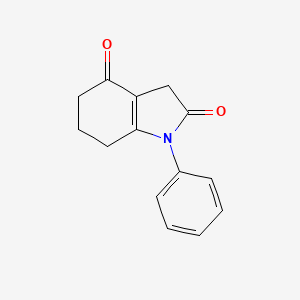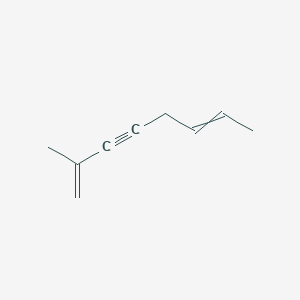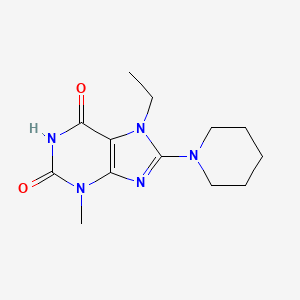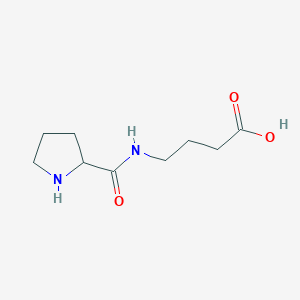![molecular formula C13H26O2Si B14307335 (3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal CAS No. 112440-64-9](/img/structure/B14307335.png)
(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal is an organic compound characterized by the presence of a tert-butyl(dimethyl)silyl group attached to an oxygen atom, which is further connected to a hept-6-enal chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting tert-butyl(dimethyl)silyl ether is then subjected to further functionalization to introduce the hept-6-enal moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl(dimethyl)silyl group can be selectively removed using fluoride ions from reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products Formed
Oxidation: (3R)-3-[tert-butyl(dimethyl)silyl]oxyheptanoic acid.
Reduction: (3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enol.
Substitution: (3R)-3-hydroxyhept-6-enal.
Aplicaciones Científicas De Investigación
(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl(dimethyl)silyl group provides steric protection, allowing selective reactions at other functional groups. The aldehyde moiety can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The compound’s effects are mediated through pathways involving oxidation-reduction reactions and nucleophilic substitutions.
Comparación Con Compuestos Similares
Similar Compounds
- (3R)-3-[tert-butyl(dimethyl)silyl]oxyhex-5-enal
- (3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-5-enal
- (3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-ynal
Uniqueness
(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal is unique due to the specific positioning of the tert-butyl(dimethyl)silyl group and the hept-6-enal chain. This structural arrangement imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and research applications.
Propiedades
Número CAS |
112440-64-9 |
|---|---|
Fórmula molecular |
C13H26O2Si |
Peso molecular |
242.43 g/mol |
Nombre IUPAC |
(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal |
InChI |
InChI=1S/C13H26O2Si/c1-7-8-9-12(10-11-14)15-16(5,6)13(2,3)4/h7,11-12H,1,8-10H2,2-6H3/t12-/m1/s1 |
Clave InChI |
DKXLROCLCAEMKO-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@H](CCC=C)CC=O |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC(CCC=C)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B14307280.png)
![5-Benzoyl-2-[(2-methoxyphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14307288.png)


![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)
![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)

![2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine](/img/structure/B14307322.png)

![Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione](/img/structure/B14307327.png)
